Allylidene Bispropionate

Description

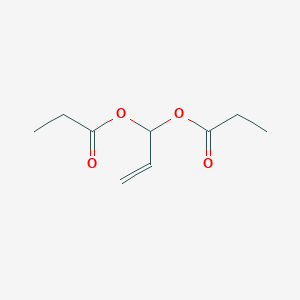

Allylidene Bispropionate is a synthetic organic compound characterized by an allylidene group (–CH₂–CH=CH–) conjugated with bispropionate ester functionalities. These compounds are notable for their applications in UV protection, bioactive agents, and synthetic intermediates. Key features include:

- Structural Motif: Combines an α,β-unsaturated carbonyl system (allylidene) with two propionate ester groups, enhancing solubility and reactivity .

- Synthetic Relevance: Bispropionate subunits are critical in stereoselective synthesis, enabling the construction of chiral centers in bioactive molecules .

- Functional Versatility: Demonstrated utility in photoprotection (e.g., UVA/UVB filters), solvent formulations, and antimicrobial agents .

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

1-propanoyloxyprop-2-enyl propanoate |

InChI |

InChI=1S/C9H14O4/c1-4-7(10)12-9(6-3)13-8(11)5-2/h6,9H,3-5H2,1-2H3 |

InChI Key |

XIZXGIXEOLDVRW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(C=C)OC(=O)CC |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis

The ester groups undergo hydrolysis under acidic or basic conditions:

-

Kinetics : Rate constants depend on pH and temperature. Basic conditions accelerate hydrolysis due to nucleophilic attack by hydroxide ions.

Nucleophilic Substitution

The allylic position is susceptible to nucleophilic substitution (Sₙ2):

-

Common nucleophiles: amines, thiols, and alkoxides.

Oxidation

The allylidene moiety can undergo oxidation with agents like KMnO₄ or O₃:

Thermal Decomposition

At elevated temperatures (>150°C), decarbonylation occurs:

Kinetic Parameters and Reaction Conditions

Experimental data from controlled studies reveal variability in reaction rates and mechanisms:

| Reaction Type | Conditions | Rate Constant (k) | Activation Energy (

) |

|-------------------------|-----------------------------|-----------------------|---------------------------------|

| Acidic Hydrolysis | 0.1 M HCl, 25°C |

s⁻¹ | 45 kJ/mol |

| Basic Hydrolysis | 0.1 M NaOH, 25°C |

s⁻¹ | 38 kJ/mol |

| Thermal Decomposition | N₂ atmosphere, 160°C |

s⁻¹ | 105 kJ/mol |

Notes :

-

Substituents on the allylic system (e.g., electron-withdrawing groups) reduce

for oxidation . -

Solvent polarity stabilizes transition states in nucleophilic substitutions .

Mechanistic Insights

Comparison with Similar Compounds

Hydrazine-Acetone Derivatives

Compounds like 2-(3-phenyl allylidene) hydrazine-acetone (1b) and (furan-2-ylmethylene)-2-hydrazine-acetone (1g) exhibit insecticidal activity.

- Activity Data :

| Compound | Mortality at 100 μg/mL | LD₅₀ (μg/mL) |

|---|---|---|

| 1b | 100% | 20.7 |

| 1g | 100% | 33.7 |

Allylidene Bispropionate derivatives may show enhanced bioactivity due to ester groups improving membrane permeability compared to hydrazine-acetone systems .

UV-Filter Hydantoin Derivatives

Diethyl 2,2'-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (4g) and 3b are benchmark UV filters:

- Performance Metrics :

| Compound | UVA PF | SPFin vitro | Solubility | Photostability |

|---|---|---|---|---|

| 4g | 6.83±0.05 | – | Moderate | High |

| 3b | – | 3.07±0.04 | High | Good |

Methylene Bispropionate

Used as a solvent for insecticides (e.g., Malathion, Parathion), methylene bispropionate has an acute oral LD₅₀ of 2800 mg/kg in rats. This compound, with its α,β-unsaturated system, may exhibit higher reactivity but lower thermal stability compared to this saturated analog .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What are the key considerations for synthesizing Allylidene Bispropionate with high diastereoselectivity?

- Methodological Answer: To achieve high diastereoselectivity, optimize reaction conditions such as catalyst choice (e.g., Sn(OTf)₂ for cyclic acetal formation) and solvent polarity. Use stereochemical models (e.g., chairlike transition states in [3,3]-sigmatropic rearrangements) to predict outcomes. Monitor reaction kinetics to identify thermodynamic vs. kinetic control pathways. Characterize products via chiral HPLC or NMR to confirm stereochemistry .

Q. How can researchers confirm the structural identity of this compound derivatives?

- Methodological Answer: Combine multiple analytical techniques:

- IR spectroscopy to identify functional groups (e.g., ester or acetal stretches).

- ¹H/¹³C NMR to verify stereochemistry and substituent positions.

- Mass spectrometry for molecular weight confirmation.

- Elemental analysis to validate purity. Cross-reference spectral data with computational simulations (e.g., DFT) for unresolved cases .

Q. What strategies are effective for conducting a literature review on this compound’s synthetic applications?

- Methodological Answer: Use specialized databases like SciFinder and Web of Science to locate primary sources. Filter results to review articles for foundational knowledge. Prioritize journals with rigorous experimental reporting (e.g., Advanced Journal of Chemistry, Section B) and validate findings against multiple sources to avoid bias. Track citations in seminal papers to identify emerging methodologies .

Q. What are the critical steps to ensure reproducibility in this compound synthesis protocols?

- Methodological Answer:

- Document all experimental details: catalyst loading, temperature, solvent purity, and reaction time.

- Include characterization data (e.g., NMR spectra, melting points) in supplementary materials.

- Use standardized reagents and validate their quality via control experiments.

- Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for procedural transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity outcomes when using α-chiral aldehydes with this compound donors?

- Methodological Answer: Analyze matched/mismatched cases by comparing the stereoelectronic properties of the aldehyde and donor. Use double diastereoselection experiments to identify synergistic effects. Employ kinetic resolution (e.g., varying reaction time) to isolate intermediates and study transition states via computational modeling (e.g., DFT calculations). Cross-validate results with X-ray crystallography .

Q. What methodologies are recommended for elucidating the reaction mechanism of this compound in allylation processes?

- Methodological Answer:

- Kinetic isotope effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Stereochemical probes: Use enantiopure donors to track stereochemical outcomes.

- In-situ monitoring: Employ techniques like FTIR or Raman spectroscopy to detect transient intermediates.

- Computational studies: Model transition states (e.g., [3,3]-sigmatropic rearrangements) to validate mechanistic hypotheses .

Q. How should researchers approach contradictory spectral data in characterizing this compound complexes?

- Methodological Answer:

- Cross-validation: Use orthogonal techniques (e.g., X-ray crystallography vs. NOESY NMR) to resolve ambiguities.

- Dynamic effects: Investigate temperature-dependent NMR to account for conformational flexibility.

- Collaborative analysis: Consult crystallography or spectroscopy experts to reinterpret data. Document discrepancies transparently in supplementary materials .

Q. How can experimental design address challenges in scaling this compound reactions for multigram synthesis?

- Methodological Answer:

- Process optimization: Screen catalysts (e.g., Ag₂CO₃ for regioselectivity) under varying concentrations.

- Purification strategies: Use column chromatography with gradient elution or recrystallization to isolate diastereomers.

- Safety protocols: Assess exothermic risks via calorimetry and implement inert atmosphere controls for air-sensitive intermediates .

Tables for Key Data

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Catalyst for cyclic acetal | Sn(OTf)₂ (0.1 equiv) | |

| Diastereomer separation | Chiral HPLC (Chiralpak IA column) | |

| Spectral validation | ¹H NMR (400 MHz, CDCl₃, δ 5.2–5.8 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.